molecular formula C27H48 B12420274 5|A-Cholestane-d6

5|A-Cholestane-d6

Cat. No.: B12420274
M. Wt: 378.7 g/mol
InChI Key: XIIAYQZJNBULGD-IYRYMTIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5α-Cholestane-d6 is synthesized by incorporating deuterium atoms into the 5α-Cholestane molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where 5α-Cholestane is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of 5α-Cholestane-d6 typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient incorporation of deuterium atoms into the 5α-Cholestane molecule. The final product is then purified using techniques such as chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5α-Cholestane-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5α-Cholestane-d6 can yield cholestanone, while reduction can produce cholestanol .

Mechanism of Action

The mechanism of action of 5α-Cholestane-d6 is primarily related to its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of target compounds in complex mixtures. The deuterium labeling ensures that it can be easily distinguished from other compounds in mass spectrometry analyses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5α-Cholestane-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and differentiation from other compounds, making it an invaluable tool in various scientific research fields .

Properties

Molecular Formula

C27H48

Molecular Weight

378.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2

InChI Key

XIIAYQZJNBULGD-IYRYMTIBSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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